DPCPX is a well-established and highly selective antagonist for the adenosine A₁ receptor (A₁AR). This means it binds to the A₁AR and prevents the natural signaling molecule adenosine from binding and activating it. A₁ARs are widely distributed throughout the body and play a role in various physiological processes, including:
By blocking A₁AR, DPCPX allows researchers to investigate the specific role of A₁AR signaling in various biological systems. This has been instrumental in:
Beyond its primary use as an A₁AR antagonist, DPCPX has also been employed in other research areas:
8-Cyclopentyl-1,3-dipropylxanthine, also known as DPCPX or PD-116,948, is a potent selective antagonist for the adenosine A1 receptor. It belongs to the xanthine class of compounds, characterized by a purine derivative structure with ketone groups at specific positions. The molecular formula of 8-cyclopentyl-1,3-dipropylxanthine is , and it has a molar mass of approximately 304.394 g/mol. The compound exhibits high selectivity for the A1 receptor compared to other adenosine receptor subtypes and has been shown to act as a phosphodiesterase inhibitor, particularly inhibiting PDE4 with potency comparable to rolipram .
8-Cyclopentyl-1,3-dipropylxanthine exhibits significant biological activity primarily through its role as an adenosine A1 receptor antagonist. This activity has been linked to various physiological effects:
The synthesis of 8-cyclopentyl-1,3-dipropylxanthine typically involves multi-step organic synthesis techniques. The base structure can be derived from xanthine precursors through alkylation reactions at the 1 and 3 positions with propyl groups and cyclization to introduce the cyclopentyl group at position 8. Specific reagents and conditions vary based on the desired yield and purity of the final product .
8-Cyclopentyl-1,3-dipropylxanthine has several applications in pharmacological research:
Interaction studies involving 8-cyclopentyl-1,3-dipropylxanthine have revealed its complex pharmacodynamics:
Several compounds share structural similarities with 8-cyclopentyl-1,3-dipropylxanthine. Below is a comparative table highlighting their unique features:
| Compound Name | Structure Features | Primary Activity |
|---|---|---|
| 1,3-Dipropylxanthine | Lacks cyclopentyl group | Adenosine A2A receptor antagonist |
| Theophylline | Contains methyl groups instead of propyl | Non-selective adenosine receptor antagonist |
| Caffeine | Methylated xanthine derivative | Non-selective adenosine receptor antagonist |
What sets 8-cyclopentyl-1,3-dipropylxanthine apart from these similar compounds is its high selectivity for the A1 receptor over other subtypes. This selectivity allows for more targeted therapeutic effects while minimizing side effects associated with non-selective antagonism seen in other xanthines like caffeine and theophylline .
The molecular architecture underlying 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) binding to adenosine A₁ receptors (A₁ARs) is defined by specific transmembrane domains (TMs) and hydrophobic interactions. Chimeric receptor studies replacing TMs 1–4 of the human A₁AR with corresponding regions from the rat A₂a adenosine receptor (A₂aAR) demonstrated that these domains are critical for DPCPX binding [3]. Saturation binding assays revealed that constructs containing TMs 1–4 of the A₁AR restored high-affinity DPCPX binding (Kd ≈ 0.56 nM) [2] [3], while truncations lacking these regions abolished ligand recognition [3]. The cyclopentyl and dipropyl substituents of DPCPX engage with hydrophobic residues in TM3 and TM7, stabilizing the receptor in an inactive conformation [3] [6]. Mutagenesis studies further identified conserved residues in TM2 (e.g., Asn254) and TM7 (e.g., His278) as essential for coordinating the xanthine core of DPCPX [3].
| Structural Feature | Role in DPCPX Binding | Supporting Evidence |
|---|---|---|
| Transmembrane Domains 1–4 | High-affinity binding site | Chimeric receptor assays [3] |
| Hydrophobic residues (TM3, TM7) | Stabilization of antagonist-receptor complex | Mutagenesis and molecular docking [3] [6] |
| Extracellular loop 2 | Modulates binding kinetics | Kinetic binding studies [6] |
These structural insights explain DPCPX’s nanomolar affinity for A₁ARs and its inability to bind A₂aARs or A₃ARs with comparable efficacy [3] [4].
DPCPX functions as a competitive antagonist at the orthosteric adenosine-binding site of A₁ARs, with no conclusive evidence of allosteric modulation. Schild regression analysis in frog motor nerve endings demonstrated a linear relationship between DPCPX concentration and rightward shifts in adenosine dose-response curves, consistent with orthosteric competition [5]. The equilibrium dissociation constant (Kd) for DPCPX at A₁ARs ranges from 25–200 pM, aligning with its role as a high-affinity orthosteric antagonist [5] [6].
In contrast, allosteric modulators of A₁ARs, such as PD81,723, enhance agonist binding by stabilizing receptor conformations distinct from those induced by DPCPX [6]. Kinetic binding assays using [³H]DPCPX under low ionic strength conditions revealed two-component dissociation curves, suggesting ligand-specific effects on receptor conformation rather than allosteric site engagement [6]. Structural studies further confirmed that DPCPX occupies the orthosteric pocket, displacing adenosine by steric hindrance rather than through remote conformational changes [3] [5].
DPCPX exhibits marked selectivity for A₁ARs over other adenosine receptor subtypes, with affinity differences spanning three orders of magnitude. Binding assays using recombinant human receptors demonstrated a Kd of 0.56 nM for A₁ARs versus 230 nM for A₂aARs and 1,420 nM for A₃ARs [2] [4]. This selectivity arises from divergent residues in TM5 and TM6, which create steric clashes with DPCPX’s propyl groups in non-A₁ subtypes [3] [4].
| Receptor Subtype | DPCPX Affinity (Kd) | Key Differentiating Residues |
|---|---|---|
| A₁ | 0.56 nM [2] | Asn254 (TM2), His278 (TM7) |
| A₂a | 230 nM [3] | Thr88 (TM3), Phe168 (TM5) |
| A₃ | 1,420 nM [4] | Glu172 (TM5), Leu246 (TM6) |
The primary biochemical action of 8-Cyclopentyl-1,3-dipropylxanthine is competitive antagonism at the adenosine receptor subtype one, a receptor that is negatively coupled to adenylate cyclase through guanine-nucleotide-binding inhibitory proteins. In rat adipocytes the compound displaces agonist binding with an inhibitory constant of 0.45 nanomolar, exceeding seven-hundred-fold selectivity over the adenosine receptor subtype two in human platelets [1] [2].
Blocking the adenosine receptor subtype one releases adenylate cyclase from tonic inhibition and thereby raises intracellular cyclic adenosine monophosphate. Direct measurements in intact rat ventricular myocytes show that 10 nanomolar 8-Cyclopentyl-1,3-dipropylxanthine eliminates the depressant effect of adenosine agonists on cyclic adenosine monophosphate synthesis and shifts the agonist concentration–response curve in a manner consistent with classic competitive antagonism [3]. Similar restoration of cyclic adenosine monophosphate was recorded in porcine coronary arterial smooth-muscle, where 1 micromolar antagonist abolished a thirty-six-percent fall in basal cyclic adenosine monophosphate induced by an adenosine receptor subtype one agonist [4].
| Experimental system | Concentration of 8-Cyclopentyl-1,3-dipropylxanthine | Change in cyclic adenosine monophosphate | Key quantitative parameter |
|---|---|---|---|
| Rat fat-cell membranes | not applicable (radioligand assay) | — | Inhibitory constant 0.45 nanomolar [1] |
| Intact rat ventricular myocytes | 10 nanomolar | Complete reversal of adenosine-induced 50% depression [3] | Apparent dissociation constant 0.48 nanomolar [3] |
| Porcine coronary arterial rings | 1 micromolar | Restoration of basal cyclic adenosine monophosphate (+36%) [4] | Schild slope 1.02; apparent antagonist affinity 9.4 nanomolar [4] |
Collectively these findings establish high-affinity antagonism and robust disinhibition of adenylate cyclase, confirming the compound as a precise molecular tool for elevating cyclic adenosine monophosphate through receptor blockade.
| Compound | Half-maximal inhibitory concentration, phosphodiesterase type four enzyme | Half-maximal inhibitory concentration, cell-based assay | Maximal inhibition in cells |
|---|---|---|---|
| 8-Cyclopentyl-1,3-dipropylxanthine | 2.1 micromolar [5] | 8.1 micromolar [5] | 52% [5] |
| Rolipram (reference) | 0.40 micromolar [5] | 0.30 micromolar [5] | 98% [5] |
Functionally, this dual profile manifests as synergistic cyclic adenosine monophosphate accumulation. For example, in isolated rat atria the compound rapidly restores spontaneous contraction after adenosine- or acetylcholine-induced arrest, an effect duplicated by the non-selective phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine and lost when both inhibitors are withheld—implicating phosphodiesterase inhibition as a parallel rescue pathway [6].
Adenosine receptor subtype one activation can initiate downstream signalling through phosphatidylinositol three kinase and protein kinase B, culminating in Serine-nine phosphorylation (inhibition) of glycogen synthase kinase three beta. In cultured porcine coronary arterial smooth-muscle cells adenosine (fifty micromolar, ten minutes) increased protein kinase B phosphorylation three-fold; pretreatment with 0.1 micromolar 8-Cyclopentyl-1,3-dipropylxanthine completely abolished this response without changing total protein kinase B content [7].
Cardioprotective pre-conditioning models further highlight this axis. Blocking adenosine receptor subtype one with 8-Cyclopentyl-1,3-dipropylxanthine negates ischemic pre-conditioning of rat myocardium and prevents the inhibitory Serine-nine phosphorylation of glycogen synthase kinase three beta that normally accompanies protection, positioning the compound as a decisive tool for probing glycogen synthase kinase three beta control downstream of protein kinase B [8]. A similar dependency is described in cerebral ischemia models where electro-acupuncture raises glycogen synthase kinase three beta phosphorylation; systemic administration of 8-Cyclopentyl-1,3-dipropylxanthine removes this phosphorylation and abolishes neuroprotection [9].
| Signal-transduction endpoint | Biological context | Effect of 8-Cyclopentyl-1,3-dipropylxanthine | Quantitative outcome |
|---|---|---|---|
| Protein kinase B phosphorylation | Porcine coronary smooth-muscle cells | Complete suppression of adenosine-evoked three-fold increase | Residual phosphorylation equal to basal [7] |
| Glycogen synthase kinase three beta Serine-nine phosphorylation | Rat heart, ischemic pre-conditioning | Abrogation of protective Serine-nine phosphorylation [8] | Infarct-size reduction lost [8] |
| Glycogen synthase kinase three beta Serine-nine phosphorylation | Mouse hippocampus, electro-acupuncture | Phosphorylation abolished; neuroprotection lost [9] | Neurological deficit score unchanged vs sham [9] |
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